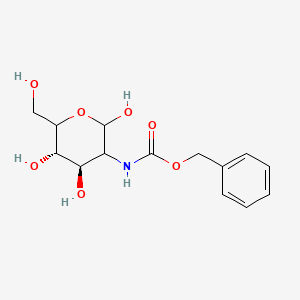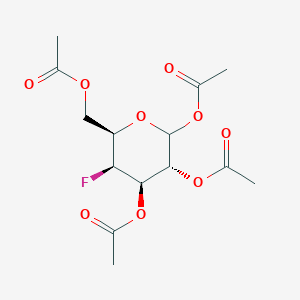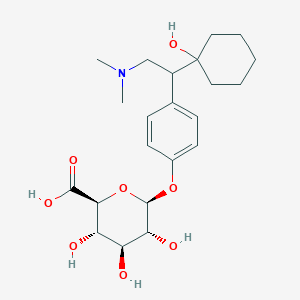
Desvenlafaxina-O-glucurónido
Descripción general
Descripción
Synthesis Analysis
The synthesis of Beta-D-Glucopyranosiduronic acid derivatives involves several chemical methodologies, including direct oxidation of corresponding glucosides, esterification, and amide formation. For instance, benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid was synthesized through the oxidation of glucoside, followed by conversion to esters and amides, showcasing a foundational approach to synthesizing glucuronidic structures (Yoshimura, Sato, & Ando, 1969).
Molecular Structure Analysis
The molecular structure of Beta-D-Glucopyranosiduronic acid derivatives has been elucidated through various spectroscopic methods. Studies involving ORD/CD spectra and NMR spectroscopy have contributed significantly to understanding the anomeric configurations and molecular interactions within these compounds, demonstrating the detailed structural insights required for their analysis (Kiss & Burkhardt, 1970).
Chemical Reactions and Properties
Chemical reactions involving Beta-D-Glucopyranosiduronic acid derivatives are diverse, including hydrolysis catalyzed by β-glucuronidase, demonstrating the compound's reactivity and interaction with enzymes. The studies on the hydrolysis of substituted phenyl-β-D-glucopyranosiduronic acids provide insights into the compound's chemical behavior and its susceptibility to enzyme-catalyzed reactions (Wang & Touster, 1972).
Aplicaciones Científicas De Investigación
Tratamiento del trastorno depresivo mayor (TDM)
La desvenlafaxina se asocia significativamente con una tasa de adherencia más alta a los 12 meses en comparación con la atención habitual basada en ISRS u otros IRSN {svg_1}. Esto sugiere que la desvenlafaxina podría mejorar el manejo de la enfermedad teniendo un impacto positivo en los costos asociados a la enfermedad {svg_2}. Se ha demostrado que es eficaz en el tratamiento de pacientes con TDM {svg_3}.
Adherencia mejorada al tratamiento
Los pacientes tratados con desvenlafaxina mostraron una mayor persistencia del tratamiento antidepresivo y una menor utilización de los recursos de atención médica en comparación con los ISRS y otros IRSN {svg_4}. Esto sugiere que la desvenlafaxina podría ser una opción de tratamiento más eficaz para los pacientes que tienen dificultades con la adherencia al tratamiento.
Interacciones fármaco-fármaco
La desvenlafaxina tiene un perfil metabólico simple único entre los antidepresivos {svg_5}. Esto la hace menos propensa a interactuar con otros medicamentos, lo cual es particularmente importante para los pacientes que toman múltiples medicamentos.
Tratamiento de afecciones físicas crónicas
La depresión es más frecuente en pacientes con trastornos físicos únicos y múltiples que en las personas que gozan de buena salud física {svg_6}. La desvenlafaxina podría utilizarse potencialmente para tratar la depresión en estos pacientes, mejorando su calidad de vida general.
Menor utilización de recursos de atención médica
Se ha demostrado que los pacientes tratados con desvenlafaxina utilizan menos recursos de atención médica en comparación con aquellos tratados con ISRS y otros IRSN {svg_7}. Esto podría conducir potencialmente a ahorros de costos tanto para los pacientes como para los proveedores de atención médica.
Potencial para su uso en regímenes de polifarmacia
Dado su perfil metabólico único y su menor probabilidad de interacciones fármaco-fármaco, la desvenlafaxina podría utilizarse potencialmente en regímenes complejos de polifarmacia, particularmente en pacientes con múltiples afecciones crónicas {svg_8}.
Mecanismo De Acción
Target of Action
Desvenlafaxine-o-glucuronide, also known as Desvenlafaxine, is an antidepressant agent and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorders in adults . The primary targets of Desvenlafaxine are the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in mood regulation, and their inhibition can help alleviate symptoms of depression .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Biochemical Pathways
The primary metabolic pathways for Desvenlafaxine include glucuronidation, oxidation, and N-demethylation . In humans, Desvenlafaxine is the predominant drug-related species in plasma and urine . In mice, rats, and dogs, desvenlafaxine-o-glucuronide is the most commonly detected in plasma and urine . The glucuronidation of Desvenlafaxine is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . The binding of Desvenlafaxine to plasma proteins is low (30%) and the mean terminal half-life (t 1/2), is approximately 11 hours . It is mostly metabolized by O-glucuronide conjugation by UDP-glucuronyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . To a lesser extent, it undergoes oxidative metabolism .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine levels in the brain. By inhibiting their reuptake, Desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP and UGT enzymes, and ABC and SLCO1B1 transporters can impact the pharmacokinetics and safety of Desvenlafaxine . Furthermore, the incidence of adverse drug reactions can be higher in certain environments, such as in multiple-dose clinical trials . Therefore, the environment in which Desvenlafaxine is administered can significantly influence its action and efficacy.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDOISGIGBUYGA-NMXLZWJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343443 | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021933-98-1 | |
| Record name | Desvenlafaxine-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Desmethylvenlafaxine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






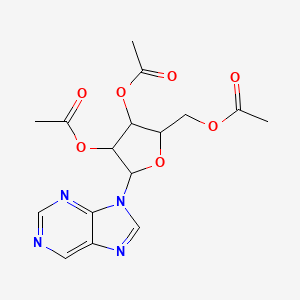
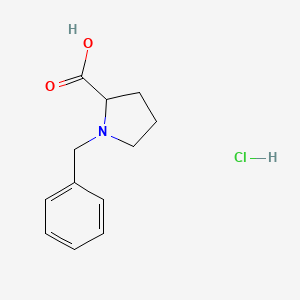
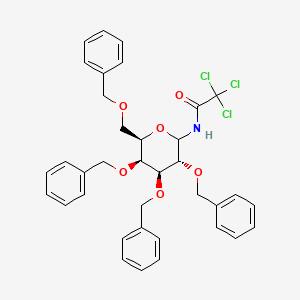
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)
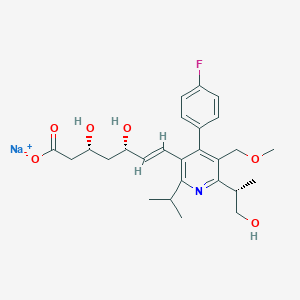
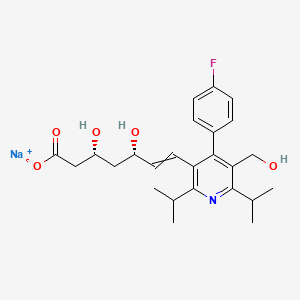

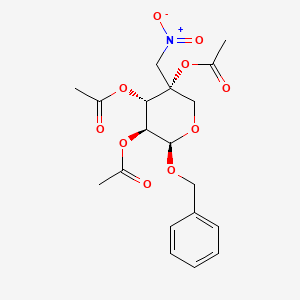
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
